molecular formula C15H26N2O B584403 Decarbonyl Ropinirole Dihydrochloride CAS No. 1346603-36-8

Decarbonyl Ropinirole Dihydrochloride

Cat. No.: B584403
CAS No.: 1346603-36-8
M. Wt: 250.386
InChI Key: ABJQCOIVVOLEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Decarbonyl Ropinirole Dihydrochloride involves several steps, starting with the preparation of Ropinirole. The decarbonylation process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Decarbonyl Ropinirole Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Comparison with Similar Compounds

Decarbonyl Ropinirole Dihydrochloride can be compared with other dopamine agonists such as:

    Pramipexole: Another non-ergoline dopamine agonist with a high affinity for D3 receptors.

    Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.

Biological Activity

Decarbonyl Ropinirole Dihydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic efficacy, and safety profiles derived from various studies.

This compound functions as an agonist at dopamine D2 and D3 receptors. It mimics the action of dopamine in the brain, particularly in areas affected by Parkinson's disease. The compound's ability to selectively stimulate these receptors enhances striatal neuronal activity, which is crucial for motor control and coordination. This mechanism is pivotal for alleviating symptoms associated with Parkinson's disease and RLS .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : The compound exhibits rapid absorption post-oral administration, with peak plasma concentrations reached within 1 to 2 hours. The absolute bioavailability ranges between 45% to 55%, indicating significant first-pass metabolism in the liver .
  • Distribution : It is widely distributed throughout the body, with a volume of distribution approximately 7.5 L/kg. About 40% of the drug binds to plasma proteins .
  • Metabolism : The primary metabolic pathway involves N-despropylation and hydroxylation, leading to inactive metabolites. The major enzyme responsible for its metabolism is CYP1A2 .
  • Elimination : Approximately 88% of the administered dose is excreted via urine, predominantly as metabolites rather than unchanged drug . The elimination half-life is about 6 hours, allowing for relatively frequent dosing schedules.

Therapeutic Efficacy

Clinical studies have demonstrated the efficacy of this compound in improving motor functions in patients with Parkinson's disease. For instance:

  • A randomized controlled trial indicated that patients receiving Ropinirole showed a significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) motor score compared to placebo (+24% vs -3%; p < 0.001) .
  • In a Phase 1/2a trial for Amyotrophic Lateral Sclerosis (ALS), participants treated with Ropinirole maintained muscle strength and showed a delay in disease progression compared to those on placebo .

Safety Profile

The safety profile of this compound has been assessed across multiple studies:

  • Common adverse effects include somnolence, nausea, constipation, hallucinations, and nasopharyngitis, typically mild to moderate in severity .
  • Serious adverse events were reported infrequently, with most patients tolerating the medication well .

Case Study 1: Parkinson's Disease Management

In a cohort study involving patients with advanced Parkinson's disease receiving this compound as part of their treatment regimen, significant improvements in motor function were observed over a six-month period. Patients reported enhanced daily functioning and reduced "off" times when not experiencing medication effects.

Case Study 2: ALS Treatment

A small-scale trial involving ALS patients indicated that those treated with this compound experienced less decline in functional status as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). Notably, there was an observed increase in disease-progression-free survival during the open-label extension phase of the study .

Properties

IUPAC Name

[2-amino-6-[2-(dipropylamino)ethyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(16)14(13)12-18/h5-7,18H,3-4,8-12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJQCOIVVOLEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C(C(=CC=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.